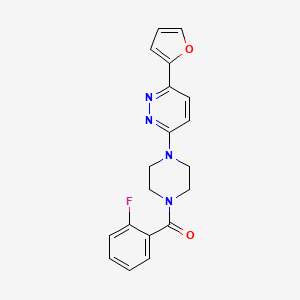

(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-6-3-13-26-17/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCUDLWKIPFVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.

Introduction of the Furan Group: The furan group can be introduced through a coupling reaction with a furan-containing building block.

Attachment of the Piperazine Moiety: The piperazine moiety is often introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridazinone core may produce dihydropyridazinone derivatives .

Scientific Research Applications

(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Biological Research: It is used in studies investigating the inhibition of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer’s.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

a. BAY 1000493

- Structure: (4-{[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)(2-fluorophenyl)methanone

- Key Differences :

- Replaces the pyridazine-furan moiety with an imidazo[1,2-a]pyridine ring substituted with a 4-bromophenyl group.

- Contains a methylene bridge between the imidazopyridine and piperazine.

- Pharmacological Profile :

- Binds to the intracellular vestibule of TASK-1 (K2P3.1) potassium channels by inducing closure of the cytoplasmic X-gate, a mechanism distinct from traditional pore blockers .

- Higher potency (IC₅₀ < 100 nM) compared to pyridazine-based analogues due to enhanced hydrophobic interactions with the X-gate .

b. 4-(4-Aminophenyl)piperazin-1-ylmethanone

- Structure: Features a furan-2-yl group directly attached to the piperazine-methanone core, with a 4-aminophenyl substituent.

- The 4-aminophenyl group introduces hydrogen-bonding capability.

- Synthesis : Synthesized via nucleophilic aromatic substitution followed by nitro group reduction, a simpler route compared to the multi-step synthesis of pyridazine-containing analogues .

- Activity : Demonstrates moderate inhibition of bacterial growth (MIC ~50 µM), suggesting reduced target affinity compared to pyridazine derivatives .

c. (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone

- Structure : Substitutes the 2-fluorophenyl group with 2-chloro-6-fluorophenyl and replaces furan-2-yl with a 6-propoxy group on pyridazine.

- Key Differences :

- Chlorine at the ortho position increases steric bulk and electron-withdrawing effects.

- Propoxy group enhances solubility but reduces membrane permeability.

- Physicochemical Properties :

Functional Analogues with Heterocyclic Variations

a. Thiophen-2-yl Derivatives

- Example: Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.

- Key Differences :

- Replaces furan-2-yl with thiophen-2-yl, altering electronic properties (sulfur vs. oxygen).

- The trifluoromethyl group increases electronegativity and metabolic resistance.

- Activity : Shows enhanced GPCR antagonism (e.g., 5-HT₂A receptors) due to sulfur’s polarizability .

b. Imidazo[1,2-a]pyridine Derivatives

- Example: BAY 2341237 (4-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)[6-(trifluoromethoxy)pyridin-2-yl]methanone.

- Key Differences :

- Trifluoromethoxy-pyridine substituent improves selectivity for TASK-3 over TASK-1 channels.

- Chlorophenyl group enhances binding pocket complementarity.

- Mechanism : Traps inhibitors in the vestibule via X-gate closure, similar to BAY 1000493 but with broader channel subtype activity .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

*Predicted based on structural homology.

Table 2: Binding Mechanisms

Critical Analysis of Structural Motifs

- Furan vs. Thiophene : Furan’s oxygen atom offers weaker electron-donating effects but better metabolic stability than thiophene’s sulfur .

- Pyridazine vs. Imidazopyridine : Pyridazine’s nitrogen orientation limits π-stacking but allows flexible binding, whereas imidazopyridine’s fused ring system enhances rigidity and potency .

Biological Activity

The compound (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , also known as N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes:

- Fluorophenyl group : Enhances stability and bioavailability.

- Furan ring : Contributes to reactivity.

- Pyridazinyl group : Imparts versatility in chemical synthesis.

- Piperazine ring : Often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyridazinyl Intermediate : Synthesized via the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

- Coupling with Furan Ring : Achieved through palladium-catalyzed cross-coupling reactions.

- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution.

- Formation of the Piperazine Ring : Finalizes the compound structure through cyclization processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, one study demonstrated that related compounds accelerated apoptosis in MCF cell lines and suppressed tumor growth in animal models .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Drug 1 | 25.72 ± 3.95 | MCF cell line |

| Drug 2 | 45.2 ± 13.0 | U87 glioblastoma |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in neurochemistry. Specific derivatives have shown potent inhibition:

- T6 was identified as a selective MAO-B inhibitor with an IC50 value of , indicating strong potential for treating neurodegenerative disorders .

The biological activity is primarily attributed to the compound's interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The exact mechanisms depend on the context of use but generally involve modulation of neurotransmitter levels or inhibition of tumor growth pathways.

Case Studies

- In Vitro Studies : A recent study highlighted that T6 and T3 demonstrated selective inhibition of MAO-B, with T6 being less toxic to healthy fibroblast cells compared to T3 .

- Animal Models : In vivo experiments showed that related compounds effectively reduced tumor size in mice, suggesting potential for therapeutic applications in oncology .

Q & A

What are the common synthetic routes for synthesizing (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone?

Level: Basic

Methodological Answer:

The synthesis typically involves modular coupling of three key components: the 2-fluorophenyl carbonyl group, the piperazine ring, and the pyridazine-furan moiety.

- Step 1: Functionalization of the piperazine ring via nucleophilic substitution or Buchwald-Hartwig coupling to attach the pyridazine-furan unit. Reaction conditions (e.g., DMF as solvent, 60–80°C) and catalysts (e.g., Pd for cross-coupling) are critical .

- Step 2: Introduction of the 2-fluorophenyl group via amide bond formation or Friedel-Crafts acylation. Anhydrous conditions and Lewis acids (e.g., AlCl₃) may be required .

- Step 3: Purification using column chromatography or recrystallization to achieve >95% purity. Monitoring via TLC and NMR ensures intermediate integrity .

How is the structural integrity of this compound validated experimentally?

Level: Basic

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the fluorophenyl (δ ~7.2–7.8 ppm), piperazine (δ ~2.5–3.5 ppm), and pyridazine-furan protons (δ ~6.5–8.5 ppm) .

- X-ray Crystallography: Resolves bond angles and spatial arrangement. For example, piperazine rings in similar compounds show chair conformations with bond lengths of ~1.5 Å .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₂₁H₁₈FN₅O₂) with an error margin <2 ppm .

What strategies optimize reaction yields during pyridazine-furan coupling?

Level: Advanced

Methodological Answer:

Key variables include solvent polarity, temperature, and catalyst selection:

- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the pyridazine nitrogen, improving coupling efficiency .

- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos facilitate cross-coupling at 70–90°C, reducing side products .

- Workflow: Real-time monitoring via FT-IR or HPLC ensures reaction progression. For example, disappearance of the pyridazine C-Cl stretch (~750 cm⁻¹) indicates completion .

How can contradictory biological activity data for fluorophenyl-piperazine derivatives be resolved?

Level: Advanced

Methodological Answer:

Discrepancies often arise from assay conditions or structural impurities:

- Assay Validation: Standardize protocols (e.g., cell line viability assays with controls for solvent interference). For example, conflicting cytotoxicity data may stem from varying IC₅₀ measurement methods .

- Structural Confirmation: Use 2D-NMR (e.g., NOESY) to rule out regioisomers. In one study, misassignment of a furan substituent led to overstated activity .

- Dose-Response Repetition: Perform triplicate experiments with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm dose-dependent trends .

What computational approaches predict the SAR of this compound for target binding?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies leverage:

- Molecular Docking: Software like AutoDock Vina models interactions with receptors (e.g., serotonin 5-HT₂A). The fluorophenyl group’s electronegativity enhances π-stacking in hydrophobic pockets .

- MD Simulations: Assess binding stability over 100 ns trajectories. For example, piperazine flexibility in aqueous environments (~2.5 Å RMSD) correlates with bioavailability .

- QSAR Modeling: Hammett constants (σ) for substituents (e.g., furan’s σ = +0.02) predict electronic effects on potency. Validate with in vitro IC₅₀ data .

How are reaction byproducts minimized during piperazine ring functionalization?

Level: Advanced

Methodological Answer:

Byproduct formation (e.g., N-alkylation vs. N-acylation) is mitigated via:

- Protecting Groups: Boc protection of piperazine nitrogen prevents unwanted alkylation. Deprotection with TFA ensures clean yields .

- Stoichiometry Control: Limiting acyl chloride reagents to 1.1 equivalents reduces diacylated byproducts. Excess reagent quenched with aqueous NaHCO₃ .

- Temperature Gradients: Slow heating (2°C/min) during coupling avoids exothermic side reactions. For example, maintaining <50°C prevents furan ring oxidation .

What analytical methods quantify trace impurities in synthesized batches?

Level: Advanced

Methodological Answer:

- HPLC-PDA: Reverse-phase C18 columns (5 µm, 250 mm) with UV detection at 254 nm resolve impurities <0.1%. Calibrate with spiked standards .

- LC-MS/MS: MRM transitions (e.g., m/z 400 → 238 for the parent ion) detect degradation products. Limit of quantification (LOQ) ≤10 ng/mL .

- Elemental Analysis: Confirm absence of heavy metals (e.g., Pd residues <10 ppm) via ICP-MS, critical for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.